Silthiofam

fungicide sensitivity baseline EC50 Gaeumannomyces graminis

Silthiofam is the active ingredient in Latitude®, a seed dressing fungicide produced exclusively for cereal take-all (Gaeumannomyces graminis var. tritici). It operates by inhibiting mitochondrial ATP export, a mode of action distinct from triazole and strobilurin chemistries, and critically exhibits no cross-resistance with DMI fungicides like tebuconazole or difenoconazole. For formulation scientists, its logP of 3.48 and water solubility of 35.3–39.9 mg/L define solvent and co-formulant compatibility. Researchers rely on its established EC50 baseline (0.01–0.21 μg/mL) as a potency benchmark. Choose Silthiofam for resistance management rotations, early-season root protection, and the proven 1.4 t/ha yield response in high-risk second/third wheat crops.

Molecular Formula C13H21NOSSi
Molecular Weight 267.46 g/mol
CAS No. 175217-20-6
Cat. No. B1681674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilthiofam
CAS175217-20-6
SynonymsSilthiofam;  MON-65500;  MON 65500;  MON65500;  Silthiopham;  Latitude; 
Molecular FormulaC13H21NOSSi
Molecular Weight267.46 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)NCC=C)[Si](C)(C)C)C
InChIInChI=1S/C13H21NOSSi/c1-7-8-14-12(15)11-9(2)10(3)16-13(11)17(4,5)6/h7H,1,8H2,2-6H3,(H,14,15)
InChIKeyMXMXHPPIGKYTAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Silthiofam (CAS 175217-20-6) – Procurement-Grade Technical Overview for Agricultural Fungicide Research and Formulation


Silthiofam (CAS 175217-20-6) is a protectant amide fungicide classified as a hindered silyl amide [1]. It is exclusively developed as a seed dressing for cereal crops to control take-all disease caused by Gaeumannomyces graminis var. tritici (Ggt) [2]. The compound is characterized by its organosilicon thiophene core and is known commercially as Latitude® [3]. It functions by inhibiting mitochondrial ATP production in the target fungus, distinguishing it from triazole and strobilurin fungicides [1].

Why Silthiofam Cannot Be Replaced by Generic SDHI or DMI Fungicides in Take-All Management Programs


Silthiofam exhibits a unique profile that precludes simple substitution with other fungicide classes or even closely related SDHI (succinate dehydrogenase inhibitor) compounds. While many SDHIs demonstrate broad-spectrum activity, silthiofam is distinguished by its high target specificity for Gaeumannomyces graminis . Critically, field studies have demonstrated that silthiofam lacks cross-resistance with widely used DMI (demethylation inhibitor) fungicides such as tebuconazole and difenoconazole [1]. Moreover, its in vitro sensitivity profile and field performance against take-all, particularly in terms of early-season root protection and yield response, differ significantly from alternatives like the DMI fluquinconazole [2]. These factors necessitate careful, evidence-based selection rather than generic interchange.

Silthiofam: Quantitative Comparator Evidence for Scientific Selection and Procurement Decisions


In Vitro Baseline Sensitivity of Gaeumannomyces graminis var. tritici to Silthiofam

The intrinsic activity of silthiofam against the target pathogen Gaeumannomyces graminis var. tritici (Ggt) is defined by a narrow and low EC50 range. In a study of 70 Chinese isolates, the linear mycelial growth inhibition EC50 values ranged from 0.01 to 0.21 μg/mL (mean ± SD = 0.11 ± 0.04 μg/mL) [1]. This provides a critical baseline for monitoring shifts in sensitivity and comparing potency across isolates. For context, while direct comparator EC50 values for other fungicides against Ggt in the same assay system are not provided, the reported in vitro potency of silthiofam is comparable to that of highly active SDHI fungicides against their respective target pathogens (e.g., penthiopyrad EC50 0.45-3.17 µg/mL against Colletotrichum spp.) [2].

fungicide sensitivity baseline EC50 Gaeumannomyces graminis

Field Efficacy: Take-All Severity Reduction vs. Fluquinconazole

In a multi-year field experiment across six sites in the UK, silthiofam applied as a seed treatment provided superior early-season control of take-all compared to the DMI fungicide fluquinconazole. When assessed at the tillering stage, silthiofam decreased take-all incidence more effectively than fluquinconazole [1]. This differential performance is attributed to silthiofam's more effective control of primary root infection, whereas fluquinconazole primarily impacts secondary, root-to-root spread [1].

field trial take-all control fluquinconazole

Field Efficacy: Grain Yield Improvement vs. Fluquinconazole

The enhanced early-season disease control provided by silthiofam translates into a measurable yield advantage. In the same UK field study, silthiofam 'usually increased yield more than did fluquinconazole' [1]. A more recent 2023 field trial across four winter wheat varieties showed an average yield response of 1.4 t/ha from the addition of silthiofam (as Latitude®) to a standard single-purpose dressing (SPD) [2]. Yield increases varied by variety, with Extase showing a 1.9 t/ha uplift [2].

yield response field trial fluquinconazole

Resistance Management: Lack of Cross-Resistance with DMI Fungicides

A critical procurement consideration for integrated disease management is the cross-resistance profile. In a study of 66 Ggt isolates from China, 27 were found to be resistant to silthiofam. Crucially, 'there was no cross-resistance between silthiofam and tebuconazole or difenoconazole' [1]. This finding is pivotal because it confirms that silthiofam can be effectively used in rotation or mixture with DMI fungicides to manage resistance development, as it targets a different site of action (respiration/ATP production vs. sterol biosynthesis).

cross-resistance resistance management tebuconazole

Physicochemical Properties: Comparative LogP and Water Solubility vs. Other SDHI Fungicides

Silthiofam's physicochemical profile is distinct among SDHI fungicides, influencing its formulation and environmental fate. It exhibits a moderate logP of 3.48 (20 °C) [1] and a water solubility of 35.3-39.9 mg/L at 20 °C [1]. In contrast, other prominent SDHIs display significantly higher lipophilicity (e.g., fluxapyroxad logP = 4.2; benzovindiflupyr logP = 4.3) [2]. This difference in hydrophobicity can impact soil mobility, root uptake, and formulation compatibility. The relatively lower logP of silthiofam may contribute to its specific seed treatment performance and behavior in the rhizosphere.

physicochemical properties lipophilicity water solubility

Resistance Risk Classification: High Risk Designation and Management Implications

Silthiofam is classified as having a 'high risk' for the development of resistance in Gaeumannomyces graminis var. tritici [1]. This classification stems from its single-site mode of action and the observed emergence of resistant field isolates. In contrast, many other SDHI fungicides (e.g., fluxapyroxad, benzovindiflupyr) are generally considered to have a medium-to-high resistance risk, but the specific high-risk designation for silthiofam against Ggt underscores the need for stringent stewardship. The 2012 study explicitly concludes that 'silthiofam has a high risk in the development of resistance in Ggt' [1].

resistance risk FRAC resistance management

Optimal Use Cases for Silthiofam Based on Comparative Performance Evidence


Take-All Management in Second and Subsequent Wheat Crops

Silthiofam is most valuable when applied as a seed treatment to second, third, or later consecutive wheat crops, where take-all pressure is highest. The compound's demonstrated ability to reduce primary root infection early in the season [1] and provide a yield response averaging 1.4 t/ha [2] makes it a cost-effective choice in these high-risk scenarios. Its distinct mode of action and lack of cross-resistance with DMI fungicides [3] also make it a critical rotation partner to delay resistance development.

Integrated Resistance Management Programs

Given the high risk of Ggt developing resistance to silthiofam [3], its use should be integrated into a broader resistance management program. The evidence clearly shows a lack of cross-resistance with tebuconazole and difenoconazole [3]. Therefore, a practical and scientifically sound approach is to rotate or co-apply silthiofam with a DMI fungicide in alternating years or in a formulated mixture, thereby reducing selection pressure and preserving the efficacy of both modes of action.

Formulation Development and Quality Control

The defined physicochemical properties of silthiofam, including its logP of 3.48 and water solubility of 35.3-39.9 mg/L [4], provide a clear framework for formulation scientists. These parameters inform the selection of compatible solvents and co-formulants for seed treatment suspensions. Furthermore, the established baseline EC50 range of 0.01-0.21 μg/mL against Ggt [3] serves as a critical quality control benchmark for verifying the potency of technical material and finished formulations.

Academic and Industrial Research on Take-All Epidemiology

Silthiofam serves as a valuable tool for researchers investigating take-all epidemiology and control. Its specific activity against Ggt and defined sensitivity baseline [3] enable its use as a reference standard in fungicide sensitivity assays and in field studies designed to quantify the impact of seed treatments on disease progression and yield. The availability of high-purity analytical reference material (≥98%) supports these research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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